7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
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Overview
Description
WCK-1152 is a novel fluoroquinolone compound developed to combat bacterial resistance, particularly in Gram-positive bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes . This compound is part of a series of fluoroquinolones designed to overcome resistance mechanisms that have rendered many traditional antibiotics ineffective .
Preparation Methods
WCK-1152 is synthesized through a series of chemical reactions involving 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate . The synthesis involves the treatment of this core structure with various 4-substituted-3,3-dialkyl piperidines as side chains . The process includes chiral resolution to separate the enantiomers, resulting in the production of WCK-1152 and its enantiomer WCK-1153 .
Chemical Reactions Analysis
WCK-1152 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
WCK-1152 has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of fluoroquinolones.
Biology: Investigated for its antibacterial activity against resistant strains of bacteria.
Mechanism of Action
WCK-1152 exerts its effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By inhibiting these enzymes, WCK-1152 prevents the bacteria from replicating and ultimately leads to bacterial cell death . The compound’s ability to overcome resistance mechanisms is attributed to its unique structure, which allows it to bind effectively to these molecular targets .
Comparison with Similar Compounds
WCK-1152 is compared with other fluoroquinolones such as WCK-771 and WCK-1153 . While WCK-771 is highly active against quinolone-susceptible bacteria, it is less effective against quinolone-resistant strains . In contrast, WCK-1152 and WCK-1153 are more potent and can overcome quinolone resistance in both Streptococcus pneumoniae and Streptococcus pyogenes . This makes WCK-1152 a valuable candidate for further clinical development .
Similar Compounds
- WCK-771
- WCK-1153
- Ciprofloxacin
- Levofloxacin
WCK-1152 stands out due to its enhanced activity against resistant bacterial strains and its potential for clinical use in treating respiratory infections .
Properties
CAS No. |
473839-20-2 |
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Molecular Formula |
C21H26FN3O4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-21(2)10-24(7-6-15(21)23)17-14(22)8-12-16(19(17)29-3)25(11-4-5-11)9-13(18(12)26)20(27)28/h8-9,11,15H,4-7,10,23H2,1-3H3,(H,27,28)/t15-/m0/s1 |
InChI Key |
PMBHAWNZPPNADR-HNNXBMFYSA-N |
Isomeric SMILES |
CC1(CN(CC[C@@H]1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C |
Canonical SMILES |
CC1(CN(CCC1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C |
Origin of Product |
United States |
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